molecular formula C16H21NO4 B1661762 Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate CAS No. 94882-76-5

Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate

Cat. No.: B1661762
CAS No.: 94882-76-5
M. Wt: 291.34
InChI Key: PPQBFRMCUVRASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound is widely used in scientific research due to its versatile nature, allowing for various applications including drug synthesis, polymer chemistry, and bioconjugation strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate typically involves the reaction of benzyl alcohol with 2-methylpropanoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is employed in bioconjugation strategies to link biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active intermediates. These intermediates can then participate in various biochemical processes, influencing cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-methylpropanoate: Similar in structure but lacks the amino and carbonyl functional groups.

    Benzyl N-(tert-butoxycarbonyl)-N-methylglycinate: Another name for the same compound, highlighting its structural features.

Uniqueness

Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its role in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12(17(5)15(19)21-16(2,3)4)14(18)20-11-13-9-7-6-8-10-13/h6-10H,1,11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQBFRMCUVRASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152577
Record name Phenylmethyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94882-76-5
Record name Phenylmethyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94882-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Reactant of Route 2
Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Reactant of Route 3
Reactant of Route 3
Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Reactant of Route 4
Reactant of Route 4
Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Reactant of Route 5
Reactant of Route 5
Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Reactant of Route 6
Reactant of Route 6
Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.